N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of benzenesulfonamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-hydroxy-2,5-dimethylbenzenesulfonyl chloride with 4-methoxybenzamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-methoxybenzamide involves the inhibition of specific enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to the disruption of pH regulation in cancer cells, ultimately inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar biological activities.
Thiazolone-benzenesulfonamides: These compounds contain a thiazolone scaffold and have been studied for their anticancer properties.
Uniqueness
N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C22H21NO5S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H21NO5S/c1-14-13-19(23-22(25)16-9-11-17(28-3)12-10-16)15(2)21(20(14)24)29(26,27)18-7-5-4-6-8-18/h4-13,24H,1-3H3,(H,23,25) |
InChI Key |
FOFAVRMLUJXBIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=CC=C2)C)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.